molecular formula C11H11I2N B3352506 1-Ethyl-2-iodoquinolinium iodide CAS No. 4800-58-2

1-Ethyl-2-iodoquinolinium iodide

Cat. No.: B3352506
CAS No.: 4800-58-2
M. Wt: 411.02 g/mol
InChI Key: DRPQHHKTARNMCX-UHFFFAOYSA-M
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Description

1-Ethyl-2-iodoquinolinium iodide is a chemical compound with the molecular formula C10H10IN It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of 1-Ethyl-2-iodoquinolinium iodide typically involves the iodination of 1-ethylquinoline. One common method is the reaction of 1-ethylquinoline with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds through the formation of an iodonium intermediate, which then undergoes nucleophilic substitution to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of recyclable catalysts may be employed to achieve these goals .

Chemical Reactions Analysis

1-Ethyl-2-iodoquinolinium iodide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction Reactions: The reduction of this compound can lead to the formation of 1-ethylquinoline.

Comparison with Similar Compounds

1-Ethyl-2-iodoquinolinium iodide can be compared with other quinoline derivatives, such as:

    1-Ethyl-2-methylquinolinium iodide: This compound has a methyl group instead of an iodine atom at the 2-position.

    2-Iodoquinoline: Lacks the ethyl group at the 1-position. It is used in various organic synthesis reactions and has different reactivity compared to this compound.

    Quinoline N-oxide: An oxidized form of quinoline, which has different chemical properties and applications compared to this compound.

Properties

IUPAC Name

1-ethyl-2-iodoquinolin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN.HI/c1-2-13-10-6-4-3-5-9(10)7-8-11(13)12;/h3-8H,2H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPQHHKTARNMCX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)I.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11I2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884113
Record name Quinolinium, 1-ethyl-2-iodo-, iodide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4800-58-2
Record name Quinolinium, 1-ethyl-2-iodo-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4800-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinolinium, 1-ethyl-2-iodo-, iodide (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004800582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinolinium, 1-ethyl-2-iodo-, iodide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinolinium, 1-ethyl-2-iodo-, iodide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-2-iodoquinolinium iodide
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1-Ethyl-2-iodoquinolinium iodide
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1-Ethyl-2-iodoquinolinium iodide
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